molecular formula C11H14O2 B1395038 2-Methoxy-5-propylbenzaldehyde CAS No. 145742-54-7

2-Methoxy-5-propylbenzaldehyde

Cat. No. B1395038
CAS RN: 145742-54-7
M. Wt: 178.23 g/mol
InChI Key: CZEBRAWJQZXFOX-UHFFFAOYSA-N
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Description

2-Methoxy-5-propylbenzaldehyde, also known as p-anisaldehyde propyl, is an organic compound. It has a CAS Number of 145742-54-7 and a molecular weight of 178.23 . The IUPAC name for this compound is 2-methoxy-5-propylbenzaldehyde .


Molecular Structure Analysis

The molecular formula of 2-Methoxy-5-propylbenzaldehyde is C11H14O2 . The InChI code for this compound is 1S/C11H14O2/c1-3-4-9-5-6-11 (13-2)10 (7-9)8-12/h5-8H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Methoxy-5-propylbenzaldehyde has a boiling point of 151/16 Torr . The density of the compound is 1.045 g/cm3 at 18 °C .

Scientific Research Applications

Solid Phase Organic Synthesis

2-Methoxy-5-propylbenzaldehyde has been investigated for its utility in solid phase organic synthesis. It was found that electron-rich benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde can be used as linkers for solid phase organic synthesis. This includes the formation of secondary amides, ureas, sulfonamides, aryl amides, and alkyl amides, with high purity products being achieved through this method (Swayze, 1997).

Synthesis of DNA Intercalators

In the synthesis of compounds that serve as potential precursors to DNA intercalators, 2-methoxy-5-propylbenzaldehyde plays a crucial role. It is used in the synthesis of benzo-substituted phthalazines, which are of interest in medicinal chemistry due to their potential as DNA intercalators (Tsoungas & Searcey, 2001).

Neolignan Synthesis

This compound is involved in the synthesis of cytotoxic neolignans like megaphyllone acetate. The synthesis involves multiple steps and highlights the versatility of methoxybenzaldehydes in complex organic syntheses (Matsumoto et al., 1985).

Organic Synthesis and Photophysics

Methoxybenzaldehydes, including 2-methoxy-5-propylbenzaldehyde, are integral in various organic synthesis processes and have been used in the synthesis of diverse compounds, such as benzopyran derivatives and poly(arylenevinylene)s. These compounds are significant in photophysical studies and material sciences (Henry & Jacobs, 2001).

Detection of Metal Ions

Derivatives of methoxybenzaldehydes, including 2-methoxy-5-propylbenzaldehyde, have been used in the development of chemosensors for the detection of metal ions like copper. These sensors exploit the unique optical properties of these compounds and have potential applications in environmental monitoring and bioimaging (Gao et al., 2014).

Safety and Hazards

The safety information available indicates that 2-Methoxy-5-propylbenzaldehyde is an irritant . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

2-methoxy-5-propylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13-2)10(7-9)8-12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEBRAWJQZXFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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